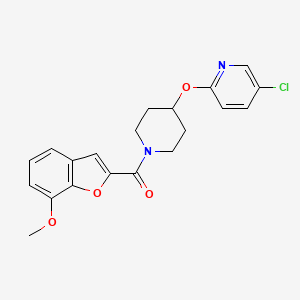
methyl 4-(2,6-dichlorobenzoyl)-1H-pyrrole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound seems to be a derivative of 2,6-dichlorobenzoyl . Compounds with similar structures are often used in research and development .
Synthesis Analysis
While specific synthesis methods for “methyl 4-(2,6-dichlorobenzoyl)-1H-pyrrole-2-carboxylate” were not found, similar compounds such as 2,6-dichlorobenzoyl derivatives have been synthesized using various methods .Molecular Structure Analysis
The molecular structure of similar compounds has been studied . For example, a compound with a similar structure, methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate, was found to crystallize in the centrocemetric space group P -1 .Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied . For instance, 2,6-dichloro-1,4-benzoquinone (DCBQ) and its degradation products in aqueous solution are of continuing concern regarding environmental, biomedical, and technical applications .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed . For instance, 4-chloro-6(phenylamino)-1,3,5-triazin-2-yl)amino-4-(2,4-dichlorophenyl)thiazol-5-yl-diazenyl)phenyl was reported with a detailed structural and molecular docking study on two SARS-COV-2 proteins: 3TNT and 6LU7 .Aplicaciones Científicas De Investigación
- Benzoxazole Derivatives : Methyl 4-(2,6-dichlorobenzoyl)-1H-pyrrole-2-carboxylate belongs to the benzoxazole family. Benzoxazoles are versatile heterocyclic compounds that serve as starting materials for drug development. Researchers have explored their potential as anti-microbial, anti-fungal, anti-cancer, anti-oxidant, and anti-inflammatory agents .
- Disinfection Byproducts : Halogenated quinones, including dichlorobenzoxazoles, are detected in drinking water treatment plant effluents. These compounds, formed during water disinfection processes, have implications for water quality and human health .
- Halogen–Halogen Interactions : Crystal structures of related compounds reveal short halogen–halogen interactions. For instance, methyl 4-(2,6-dichlorobenzoyl)-1H-pyrrole-2-carboxylate may exhibit similar Cl⋯Cl contacts .
- Pathways and Catalysts : Researchers have explored various synthetic methodologies for benzoxazole derivatives. These include reactions with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different conditions and catalysts (nanocatalysts, metal catalysts, and ionic liquid catalysts) .
Medicinal Chemistry and Drug Discovery
Environmental Chemistry
Crystallography and Intermolecular Interactions
Synthetic Organic Chemistry
Safety And Hazards
Propiedades
IUPAC Name |
methyl 4-(2,6-dichlorobenzoyl)-1H-pyrrole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2NO3/c1-19-13(18)10-5-7(6-16-10)12(17)11-8(14)3-2-4-9(11)15/h2-6,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMAZCLVVMADIGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CN1)C(=O)C2=C(C=CC=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-(2,6-dichlorobenzoyl)-1H-pyrrole-2-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Dimethyl pyrazolo[1,5-a]pyridine-3,5-dicarboxylate](/img/structure/B2839729.png)

![N-[3-(1,3-dioxo-2-benzo[de]isoquinolinyl)propyl]-N-(2-methoxy-4-methylphenyl)-2-thiophenecarboxamide](/img/structure/B2839732.png)
![1-[(4-Fluorophenyl)methyl]-3-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]urea](/img/structure/B2839733.png)






![4-[3-(3-Ethoxy-4-methoxyphenyl)prop-2-enoyl]morpholine-3-carbonitrile](/img/structure/B2839747.png)

![1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2839751.png)